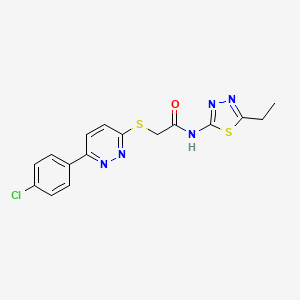![molecular formula C20H22ClF2N3O3S2 B2872399 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216562-60-5](/img/structure/B2872399.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClF2N3O3S2 and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Insecticides
Flubendiamide is a novel class of insecticide with a unique chemical structure that includes novel substituents such as a sulfonylalkyl group. It exhibits extremely strong insecticidal activity, especially against lepidopterous pests, and is safe for non-target organisms. Flubendiamide's novel mode of action and its suitability for controlling lepidopterous insects make it an important agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds with a sulfonylamino group, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to sematilide, a class III agent undergoing clinical trials, indicating that these derivatives might serve as selective class III electrophysiological agents (Morgan et al., 1990).
Anti-inflammatory and Antimicrobial Applications
Compounds derived from thiazole and thiazoline, coupled with dimethylamino)benzoic acid, showed anti-inflammatory activity. Specifically, hydrochloride salts of certain derivatives demonstrated effectiveness across a range of concentrations, with some showing no adverse effects on myocardial function, indicating potential for therapeutic applications (Lynch et al., 2006).
Antimalarial and Potential COVID-19 Applications
Sulphonamide derivatives were investigated for their antimalarial activity and characterized for ADMET properties. One compound demonstrated exceptional antimalarial activity with a high selectivity index, attributed to the presence of a quinoxaline moiety. These findings suggest potential utility in treating malaria and exploring applications against COVID-19 (Fahim & Ismael, 2021).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for steel in acidic solutions. Their ability to adsorb onto surfaces and inhibit corrosion, alongside theoretical studies correlating with experimental results, demonstrates their utility in materials science and engineering applications (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S2.ClH/c1-4-30(27,28)15-7-5-6-13(10-15)19(26)25(9-8-24(2)3)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-7,10-12H,4,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGLKRCIHDFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)
![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)
methanone](/img/structure/B2872319.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)

![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)
![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)
![2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2872331.png)
![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

